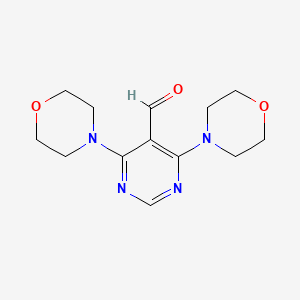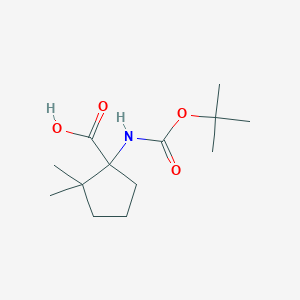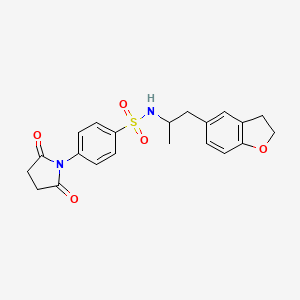
4,6-二吗啉代嘧啶-5-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
There are reports of aromatic nucleophilic substitution reaction products on similar compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .科学研究应用
- Researchers have explored unexpected aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . These reactions yield compounds through amination, solvolysis, and condensation processes under mild and environmentally friendly conditions. The starting pyrimidine’s structural factors and a high concentration of alkoxide ions play a crucial role in these transformations. This method allows the synthesis of pyrimidine-based compound precursors for N-heterocyclic systems.
- o-Aminopyrimidine aldehydes and ketones have been used to construct fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and pyrimido[4,5,6-de]quinazolines . These fused heterocyclic systems find applications in drug discovery and materials science.
- 4,6-Dichloropyrimidine-5-carboxaldehyde serves as a substrate for synthesizing N-terminal surrogates in amino acid and peptide analogues . These modified peptides can have altered properties, stability, or bioactivity.
- Functionalized pyrimidines with amino and halogen groups are suitable precursors for structural alterations in the synthesis of pyrimidine-based compounds . Researchers explore these derivatives as building blocks for designing novel drugs and bioactive molecules.
- Halogenated pyrimidines, such as 4,6-dichloropyrimidines, can undergo nucleophilic substitution reactions via SNAr (nucleophilic aromatic substitution) . These reactions enable the introduction of diverse functional groups, expanding the synthetic toolbox for medicinal chemists.
Aromatic Nucleophilic Substitution Reactions
Synthesis of Fused Pyrimidines
N-Terminal Surrogates in Peptide Analogues
Building Blocks for Medicinal Chemistry
Regioselective Synthetic Strategies
安全和危害
作用机制
Target of Action
It is known that pyrimidine derivatives, such as this compound, are often involved in interactions with various enzymes and receptors in the body, playing significant roles in numerous biological processes .
Mode of Action
It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions . The isolated compounds from these reactions are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
属性
IUPAC Name |
4,6-dimorpholin-4-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-9-11-12(16-1-5-19-6-2-16)14-10-15-13(11)17-3-7-20-8-4-17/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMGBQAVPKBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)N3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimorpholinopyrimidine-5-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)
![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)
![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
![2-(2-oxoimidazolidine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2472515.png)

![2-[(2-Phenoxyethyl)Thio]Acetic Acid](/img/structure/B2472518.png)
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)

![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)